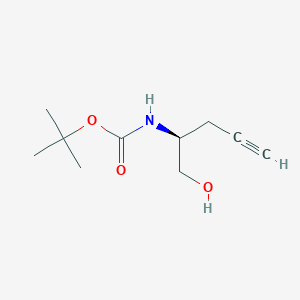

Boc-2-Propargyl-L-glycinol

Descripción general

Descripción

Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3. It is a derivative of L-glycinol with a propargyl group and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its functional groups and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-Propargyl-L-glycinol typically involves the following steps:

Starting Material: The synthesis begins with L-glycinol as the starting material.

Propargylation: The hydroxyl group of L-glycinol is reacted with propargyl bromide or propargyl chloride in the presence of a base such as triethylamine to introduce the propargyl group.

Boc Protection: The amino group of the resulting propargyl-L-glycinol is then protected using Boc-anhydride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: Boc-2-Propargyl-L-glycinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Substitution reactions at the propargyl group can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids and other oxidized derivatives, which have applications in organic synthesis.

Reduction Products: Amines, which can be further used in the synthesis of other bioactive compounds.

Substitution Products: Derivatives with different functional groups, which can be used in various chemical and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of Boc-2-Propargyl-L-glycinol typically involves:

- Starting Material : L-glycinol.

- Propargylation : Reaction of the hydroxyl group of L-glycinol with propargyl bromide or chloride in the presence of a base.

- Boc Protection : Use of Boc-anhydride to protect the amino group.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for various transformations, making it valuable in creating diverse chemical entities.

Biochemical Applications

In biochemical research, this compound is utilized to study interactions with enzymes and proteins, aiding in understanding protein structures and functions. Its ability to form covalent bonds with nucleophiles enhances its utility in proteomics.

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in developing drugs targeting neurological disorders and infections. Its interaction with biological systems can influence cellular processes, such as signaling pathways and gene expression.

Case Study 1: Anti-inflammatory Effects

In vitro studies indicated that this compound exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| In vitro | Macrophages | Reduced cytokine levels | Inhibition of NF-kB signaling |

Case Study 2: Anticancer Properties

Research on small-cell lung cancer (SCLC) cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. The compound induced apoptosis through increased reactive oxygen species (ROS), highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H196 | 15 | Induction of apoptosis via ROS |

| NCI-H889 | 30 | Cell cycle arrest in S phase |

Mecanismo De Acción

The mechanism by which Boc-2-Propargyl-L-glycinol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Boc-L-Propargylglycine: A structurally related compound with similar biological activities.

Propargylglycine: The parent compound from which Boc-protected derivatives are derived.

L-Glycinol: Another related compound without the propargyl group.

Uniqueness: Boc-2-Propargyl-L-glycinol is unique due to its Boc-protected amino group, which provides stability and reactivity in various chemical reactions. Its specific structural features also make it suitable for certain applications that other similar compounds may not be able to fulfill.

Actividad Biológica

Boc-2-Propargyl-L-glycinol (CAS Number: 763122-73-2) is a bioactive small molecule that has garnered attention for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of complex compounds. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- Structural Characteristics : this compound features a propargyl group that enhances its reactivity and potential biological interactions.

This compound acts as a versatile reagent in organic synthesis, particularly in the development of compounds with biological activity. Its propargyl moiety is known to participate in various chemical reactions, including:

- Click Chemistry : It can undergo azide-alkyne cycloaddition reactions, which are useful for creating diverse molecular architectures.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for enzymes involved in cancer metabolism, such as proline dehydrogenase (PRODH), which is crucial for tumor cell survival under stress conditions .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anticancer Potential : Analogous compounds have been studied for their ability to inhibit PRODH, leading to reduced viability of cancer cells under hypoxic conditions. This suggests that this compound could be explored for its anticancer properties .

- Neuroprotective Effects : Preliminary studies indicate that derivatives of propargylglycine can penetrate the blood-brain barrier and may activate protective pathways in neuronal cells, potentially mitigating neurodegenerative processes .

Study 1: Inhibition of PRODH

A study investigated the effects of N-propargylglycine (NPPG), a compound related to this compound. It demonstrated that NPPG could induce mitochondrial degradation of PRODH and upregulate chaperones associated with mitochondrial proteostasis. This mechanism was linked to enhanced survival rates in stressed cancer cells .

Study 2: Synthesis and Application

Research focused on the synthesis of this compound as an intermediate for developing high-potency renin inhibitors. These compounds showed promise in regulating blood pressure and could serve as therapeutic agents for hypertension .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 763122-73-2 |

| Biological Activity | Anticancer, Neuroprotective |

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAWCRGUQTPAH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650659 | |

| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763122-73-2 | |

| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.